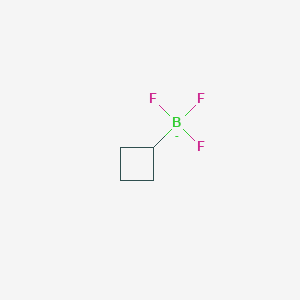
Cyclobutyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclobutylboronic acid with potassium fluoride and boron trifluoride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The resulting product is potassium this compound, which can be isolated and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclobutyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl chlorides to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts, such as Pd(OAc)2 and XPhos, are often used in cross-coupling reactions involving this compound.
Major Products: The major products formed from these reactions are typically substituted cyclobutyl derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Cyclobutyltrifluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cyclobutyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group under basic conditions. This activation leads to the formation of a reactive boronate intermediate, which can then participate in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Cyclopropyltrifluoroborate: Similar in structure but with a three-membered ring, it exhibits different reactivity patterns.
Cyclopentyltrifluoroborate: Contains a five-membered ring and is used in similar cross-coupling reactions.
Uniqueness: Cyclobutyltrifluoroborate is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties. These properties make it particularly useful in forming strained ring systems and in reactions requiring specific spatial arrangements .
Biological Activity
Cyclobutyltrifluoroborate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclobutane ring attached to a trifluoroborate group. Its chemical formula is C4H7BF3, and it is often synthesized through various methods, including the reaction of cyclobutyl lithium with boron trifluoride etherate. This compound exhibits properties that make it a candidate for various applications in organic synthesis and pharmaceutical development.
Biological Activity
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
2. Anticancer Activity
Research into the anticancer properties of this compound has yielded encouraging findings. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
3. Antiviral Effects
this compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication in certain models, making it a potential candidate for further development as an antiviral agent .
Synthesis and Applications
The synthesis of this compound typically involves the following steps:
- Formation of Cyclobutyl Lithium:
- Cyclobutane is reacted with lithium metal in anhydrous conditions to form cyclobutyl lithium.
- Reaction with Boron Trifluoride:
- The resulting cyclobutyl lithium is treated with boron trifluoride etherate to yield this compound.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on cancer therapeutics, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound may disrupt cancer cell metabolism and promote cell death .
Summary Table of Biological Activities
Properties
Molecular Formula |
C4H7BF3- |
|---|---|
Molecular Weight |
122.91 g/mol |
IUPAC Name |
cyclobutyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H7BF3/c6-5(7,8)4-2-1-3-4/h4H,1-3H2/q-1 |
InChI Key |
STLRLCFWONWIJY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCC1)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















